molecular formula C23H21N5O2 B2889470 4-phenyl-3-[1-(quinoline-2-carbonyl)piperidin-4-yl]-4,5-dihydro-1H-1,2,4-triazol-5-one CAS No. 1775453-90-1

4-phenyl-3-[1-(quinoline-2-carbonyl)piperidin-4-yl]-4,5-dihydro-1H-1,2,4-triazol-5-one

Cat. No.: B2889470
CAS No.: 1775453-90-1
M. Wt: 399.454
InChI Key: HHZORVUZMIUXLW-UHFFFAOYSA-N
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Description

4-phenyl-3-[1-(quinoline-2-carbonyl)piperidin-4-yl]-4,5-dihydro-1H-1,2,4-triazol-5-one is a complex organic compound that belongs to the class of heterocyclic compounds. It features a triazole ring, a quinoline moiety, and a piperidine ring, making it a molecule of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-phenyl-3-[1-(quinoline-2-carbonyl)piperidin-4-yl]-4,5-dihydro-1H-1,2,4-triazol-5-one typically involves multi-step organic reactions. One common method involves the condensation of quinoline-2-carboxylic acid with piperidine, followed by cyclization with phenylhydrazine and subsequent oxidation to form the triazole ring. The reaction conditions often require the use of solvents like tetrahydrofuran and catalysts to facilitate the cyclization and oxidation steps .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and advanced purification techniques, such as chromatography, ensures the compound’s purity and scalability .

Chemical Reactions Analysis

Types of Reactions

4-phenyl-3-[1-(quinoline-2-carbonyl)piperidin-4-yl]-4,5-dihydro-1H-1,2,4-triazol-5-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The reactions typically occur under controlled temperatures and in the presence of catalysts to enhance reaction rates .

Major Products

The major products formed from these reactions include various quinoline and triazole derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

4-phenyl-3-[1-(quinoline-2-carbonyl)piperidin-4-yl]-4,5-dihydro-1H-1,2,4-triazol-5-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-phenyl-3-[1-(quinoline-2-carbonyl)piperidin-4-yl]-4,5-dihydro-1H-1,2,4-triazol-5-one involves its interaction with specific molecular targets, such as enzymes and receptors. The quinoline moiety can intercalate with DNA, while the triazole ring can inhibit certain enzymes, leading to its biological effects. The piperidine ring enhances the compound’s binding affinity and stability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-phenyl-3-[1-(quinoline-2-carbonyl)piperidin-4-yl]-4,5-dihydro-1H-1,2,4-triazol-5-one is unique due to its combination of three distinct moieties, which confer a broad range of chemical reactivity and biological activity. This makes it a versatile compound for research and potential therapeutic applications .

Properties

IUPAC Name

4-phenyl-3-[1-(quinoline-2-carbonyl)piperidin-4-yl]-1H-1,2,4-triazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N5O2/c29-22(20-11-10-16-6-4-5-9-19(16)24-20)27-14-12-17(13-15-27)21-25-26-23(30)28(21)18-7-2-1-3-8-18/h1-11,17H,12-15H2,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHZORVUZMIUXLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=NNC(=O)N2C3=CC=CC=C3)C(=O)C4=NC5=CC=CC=C5C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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